molecular formula C19H18N2O2S B2971971 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one CAS No. 895111-21-4

1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one

Cat. No. B2971971
CAS RN: 895111-21-4
M. Wt: 338.43
InChI Key: FVHSLBSOSLRSIW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one, also known as PBTZ169, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyrazinone derivatives and has been found to exhibit antimycobacterial activity.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is not fully understood. However, it has been proposed that this compound targets the energy metabolism of mycobacteria by inhibiting the activity of ATP synthase, which is essential for the survival of these bacteria. In addition, this compound has also been shown to interfere with the synthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and eventual cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, this compound has been found to exhibit synergistic activity with other antimycobacterial drugs, such as rifampicin and isoniazid, suggesting that it may be used in combination therapy for the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one is its potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the development of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one as a therapeutic agent. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one involves a multistep procedure that includes the reaction of 4-methoxyphenylhydrazine with 4-methylbenzyl chloride to form 4-methylbenzylidene-4-methoxyphenylhydrazine. This intermediate is then reacted with thioacetic acid to produce 4-methylbenzylidene-4-methoxyphenylhydrazine thioacetate, which is finally treated with 2-bromo-1-(4-methoxyphenyl)ethan-1-one to yield this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one has been extensively studied for its antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. It has been found to inhibit the growth of both replicating and non-replicating bacteria, making it a promising candidate for the treatment of tuberculosis. In addition, this compound has also been shown to exhibit activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium abscessus.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-3-5-15(6-4-14)13-24-18-19(22)21(12-11-20-18)16-7-9-17(23-2)10-8-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHSLBSOSLRSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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